3-Bromo-5-ethyltoluene
Description
Historical Context and Evolution of Research on Bromo-substituted Toluene (B28343) Derivatives
The study of bromo-substituted toluene derivatives is rooted in the broader history of aromatic chemistry. Bromotoluenes are aryl bromides derived from toluene where a bromine atom replaces at least one aromatic hydrogen. wikipedia.org Early research focused on fundamental reactions such as the halogenation of alkylbenzenes. It was noted that the halogenation of the side-chains of normal alkylbenzenes with elemental halogens does not always preferentially occur at the carbon atom adjacent to the aromatic nucleus, a point that contradicted some earlier textbook assumptions. acs.org
The synthesis of specific isomers, such as p-bromotoluene, was achieved through laboratory routes involving the diazotization of p-toluidine (B81030) followed by treatment with copper(I) bromide. wikipedia.org The development of bromination techniques has continued, with modern methods exploring more selective and environmentally benign approaches. For instance, systems using hydrogen peroxide and hydrogen bromide under illumination have been developed to serve as a source of bromine radicals for the high-selectivity bromination of substituted toluenes at the benzyl (B1604629) position. researchgate.net The Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS), is a well-known method for the allylic or benzylic bromination of hydrocarbons, offering a way to avoid reactions with double bonds that can occur with Br2. masterorganicchemistry.com
Significance of Functionalized Aromatic Hydrocarbons in Contemporary Organic Chemistry
Functionalized aromatic hydrocarbons are a cornerstone of modern organic chemistry due to their exceptional versatility and stability. teachy.appopenaccessjournals.com The presence of delocalized pi electrons in the aromatic ring confers unique stability, making them excellent scaffolds for a wide array of chemical transformations. teachy.app These compounds are fundamental building blocks in the synthesis of numerous important products, including pharmaceuticals, agrochemicals, dyes, polymers, and advanced materials. openaccessjournals.comnumberanalytics.com
The ability to introduce various functional groups onto the aromatic ring allows chemists to finely tune the molecule's physical, chemical, and electronic properties. rsc.orgrsc.org This tailored functionalization is critical in fields like materials science for creating novel materials with specific optical or electronic characteristics and in medicinal chemistry for designing drugs that can interact with biological targets. openaccessjournals.comrsc.org The development of new synthetic methods for the regiocontrolled synthesis of functionalized polycyclic aromatic hydrocarbons continues to be an active area of research, aiming to create novel structures with unique properties for applications in areas like organic electronics. nih.gov
Structural Features and Nomenclature of 3-Bromo-5-ethyltoluene within Aromatic Halides
Aromatic halides, also known as aryl halides or haloarenes, are compounds where a halogen atom is directly bonded to an aromatic ring. numberanalytics.comiitk.ac.in Their nomenclature follows the IUPAC system, where the halogen is named as a prefix (e.g., bromo-, chloro-) to the parent aromatic hydrocarbon. libretexts.orgbyjus.com For disubstituted or polysubstituted benzenes, the positions of the substituents are indicated by numbers, assigning the lowest possible numbers to the substituents. byjus.commasterjeeclasses.com
This compound is a member of this class. Its structure consists of a benzene (B151609) ring substituted with a bromine atom, an ethyl group, and a methyl group (the defining feature of a toluene derivative). According to IUPAC nomenclature, the correct name is 1-bromo-3-ethyl-5-methylbenzene . nih.govsigmaaldrich.com This name is determined by numbering the ring to give the substituents the lowest possible locants, and then listing them in alphabetical order.
The presence of the bromine atom makes the compound an aryl halide, and its reactivity is influenced by the interplay of the bromo, ethyl, and methyl substituents on the aromatic ring. cymitquimica.com
| Property | Data |
| IUPAC Name | 1-bromo-3-ethyl-5-methylbenzene nih.gov |
| Synonyms | This compound nih.gov |
| Molecular Formula | C₉H₁₁Br nih.gov |
| Molecular Weight | 199.09 g/mol nih.gov |
| CAS Number | 1208075-19-7 nih.gov |
Research Landscape and Knowledge Gaps Pertaining to this compound
The research landscape for this compound appears to be that of a specialized chemical intermediate rather than a widely studied end-product. It is commercially available from various chemical suppliers, often with purities around 98%, and is marketed for research and development purposes. fluorochem.co.ukchemsrc.comlookchem.com Its chemical structure, featuring a reactive bromine atom, makes it a suitable precursor for further chemical synthesis. cymitquimica.com The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of other functional groups. cymitquimica.com
A significant knowledge gap exists in the public domain regarding the specific applications and reaction pathways of this compound. While there is extensive literature on the synthesis and reactions of bromotoluenes and functionalized aromatics in general, detailed studies focusing specifically on this compound are scarce in peer-reviewed journals. wikipedia.orgresearchgate.net Patents associated with this chemical structure may offer more insight into its practical applications, suggesting its use in the synthesis of more complex molecules. nih.gov Further research would be needed to fully characterize its reactivity, explore its potential as a building block in organic synthesis, and identify its utility in the creation of novel compounds for materials science or pharmaceutical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-ethyl-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-3-8-4-7(2)5-9(10)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSIXUBBYMWOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679254 | |
| Record name | 1-Bromo-3-ethyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-19-7 | |
| Record name | 1-Bromo-3-ethyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 3 Bromo 5 Ethyltoluene
Reactivity of the Aromatic C-Br Bond in Nucleophilic Aromatic Substitution (SNAr)
The carbon-bromine bond on the aromatic ring is a primary site of reactivity, particularly in reactions that involve the substitution of the bromide leaving group.
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate has lost its aromaticity. In the second step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org
For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho and/or para to the leaving group. libretexts.org These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.
3-Bromo-5-ethyltoluene lacks such strong electron-withdrawing groups. The ethyl and methyl substituents are, in fact, weakly electron-donating. Consequently, the aromatic ring is considered unactivated towards traditional SNAr reactions. Direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is energetically unfavorable due to the high energy of the potential anionic intermediate. libretexts.org Therefore, unactivated SNAr pathways are not a viable method for the functionalization of this compound.
While classical SNAr is not feasible, the C-Br bond of this compound is highly reactive in transition metal-catalyzed cross-coupling reactions. These reactions have become fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.com The carbon-bromine bond is weaker than a carbon-chlorine bond, making aryl bromides excellent substrates that offer a good balance of reactivity and stability. Palladium-catalyzed reactions are particularly prominent. organic-chemistry.org
The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The low-valent palladium(0) catalyst inserts into the aryl-bromide bond of this compound, forming a palladium(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation : A second coupling partner, typically an organoboron (in Suzuki coupling) or an amine/base complex (in Buchwald-Hartwig coupling), transfers its organic group or nitrogen atom to the palladium center. libretexts.orgwikipedia.org
Reductive Elimination : The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. libretexts.org
Two of the most powerful and widely used cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling : This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is extensively used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.org It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, PCy₃, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF (often with water) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Toluene, Dioxane, THF |
Reactions Involving the Ethyl and Methyl Side Chains
The alkyl groups attached to the aromatic ring provide alternative sites for reactivity, particularly at the benzylic positions.
The carbon atoms directly attached to the benzene (B151609) ring—one in the methyl group and one in the ethyl group—are known as benzylic positions. youtube.com These positions are particularly susceptible to radical halogenation because the resulting benzylic radical intermediate is stabilized by resonance with the aromatic ring. masterorganicchemistry.com
Benzylic bromination is a common transformation used to introduce functionality onto alkyl side chains. gla.ac.uk This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like benzoyl peroxide or AIBN. youtube.com The use of NBS is advantageous because it provides a low, constant concentration of bromine (Br₂) and bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. youtube.com
In this compound, there are two different benzylic positions:
The primary benzylic position of the methyl group (-CH₃).
The secondary benzylic position of the ethyl group (-CH₂CH₃).
Radical stability follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction by a bromine radical is generally faster at the secondary benzylic position of the ethyl group than at the primary position of the methyl group. This suggests that selective bromination at the ethyl group to form 1-(3-bromo-5-methylphenyl)-1-bromoethane would be the kinetically favored pathway under carefully controlled conditions.
The mechanism of benzylic bromination with NBS proceeds through a classic free-radical chain reaction. youtube.com
Initiation : The reaction is initiated by the homolytic cleavage of a weak bond in a radical initiator (e.g., AIBN) or by the action of UV light, which generates a small amount of bromine radicals from trace HBr and NBS.
Propagation : This is a two-step cycle: a. A bromine radical abstracts a benzylic hydrogen atom from either the methyl or ethyl side chain of this compound. This forms hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. masterorganicchemistry.com b. The benzylic radical then reacts with a molecule of molecular bromine (Br₂), which is generated from the reaction of HBr with NBS, to form the benzylic bromide product and a new bromine radical. This new radical continues the chain reaction. youtube.com
Termination : The reaction ceases when radicals combine with each other, for example, when two bromine radicals combine to form Br₂.
This radical pathway can be effectively halted by the introduction of radical inhibitors or scavengers. These substances, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), react with the chain-carrying radicals to form stable, non-reactive species, thus breaking the propagation cycle and quenching the reaction.
Electrophilic and Nucleophilic Substitution at the Aromatic Ring
The aromatic ring itself can undergo substitution reactions, with the outcome heavily influenced by the directing effects of the existing substituents.
In this compound, the directing effects of the three substituents must be considered:
-Br (Bromo group) : This is a deactivating group (slows down the reaction compared to benzene) but is ortho, para-directing due to its ability to stabilize the intermediate carbocation through resonance.
-CH₃ (Methyl group) : This is an activating group (speeds up the reaction) and is ortho, para-directing.
-CH₂CH₃ (Ethyl group) : This is also an activating group and is ortho, para-directing.
The vacant positions on the ring are at C2, C4, and C6. The directing effects of the substituents converge on these positions:
Position 2 : ortho to the bromine and ortho to the ethyl group.
Position 4 : para to the bromine and ortho to the methyl group.
Position 6 : para to the ethyl group and ortho to both the methyl and bromine groups.
The activating, ortho, para-directing alkyl groups will dominate over the deactivating bromo group. Position 6 is highly sterically hindered due to being flanked by two substituents. Therefore, electrophilic attack is most likely to occur at positions 2 and 4. The precise product distribution in a reaction like nitration or further bromination would depend on the specific reaction conditions and the steric bulk of the incoming electrophile.
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -Br | C3 | Deactivating | ortho, para (to C2, C4) |
| -CH₂CH₃ | C5 | Activating | ortho, para (to C2, C4, C6) |
| -CH₃ | C1 | Activating | ortho, para (to C2, C4, C6) |
Nucleophilic substitution directly on the aromatic ring to replace a hydrogen atom is not a feasible reaction pathway. As discussed in section 3.1.1, the substitution of the bromine atom via a nucleophilic attack also requires either strong activation, which is absent in this molecule, or the use of transition metal catalysis as detailed in section 3.1.2.
Substituent Effects on Electrophilic Aromatic Substitution (EAS) Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 1-bromo-3-ethyl-5-methylbenzene ring is governed by the cumulative influence of its three substituents: a methyl group (-CH₃), an ethyl group (-C₂H₅), and a bromine atom (-Br). The directing effects of these groups are determined by a combination of inductive and resonance effects. libretexts.orglibretexts.org
Alkyl Groups (-CH₃, -C₂H₅): Both methyl and ethyl groups are classified as activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene. vedantu.com They donate electron density to the aromatic ring primarily through an inductive effect and hyperconjugation. libretexts.org This electron donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, thereby lowering the activation energy. latech.edu Alkyl groups are ortho, para-directors, preferentially directing incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. pressbooks.pub
Bromo Group (-Br): Halogens like bromine present a more complex case. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect, which deactivates the ring, making it less reactive than benzene. libretexts.orglatech.edu However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the carbocation intermediates for ortho and para attack. libretexts.org The resonance effect, although weaker than the inductive effect, is sufficient to make halogens ortho, para-directing. libretexts.org
In 1-bromo-3-ethyl-5-methylbenzene, the three available positions for substitution are C2, C4, and C6. The directing influences of the existing substituents are as follows:
The methyl group (at C1) directs to C2, C4, and C6.
The bromo group (at C3) directs to C2, C4, and C6.
The ethyl group (at C5) directs to C2, C4, and C6.
All three substituents direct incoming electrophiles to the same three positions (C2, C4, C6). Therefore, the regioselectivity will be determined by a combination of the activating strength of the alkyl groups and steric hindrance. youtube.com The two alkyl groups are both activating, while the bromine is deactivating. The positions ortho to the alkyl groups (C2, C4, C6) are electronically enriched. Since all available positions are ortho/para to all substituents, the directing effects are reinforcing. The most activating groups will have the dominant directing effect. latech.eduyoutube.com In this case, the methyl and ethyl groups are both activating. Substitution at C2 is ortho to both the methyl and ethyl groups. Substitution at C4 is ortho to the ethyl group and para to the methyl group. Substitution at C6 is ortho to the methyl group and para to the ethyl group. Steric hindrance may play a role, potentially disfavoring substitution at positions flanked by two substituents, although none of the positions in this molecule are sterically crowded in that manner.
Table 1: Substituent Properties in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Inductive Effect | Resonance Effect | Directing Effect |
|---|---|---|---|---|
| -CH₃ (Methyl) | Activating | Electron-donating (+I) | N/A (Hyperconjugation) | ortho, para |
| -C₂H₅ (Ethyl) | Activating | Electron-donating (+I) | N/A (Hyperconjugation) | ortho, para |
| -Br (Bromo) | Deactivating | Electron-withdrawing (-I) | Electron-donating (+R) | ortho, para |
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. baranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, facilitating the deprotonation of the adjacent C-H bond. baranlab.org
The substituents present on 1-bromo-3-ethyl-5-methylbenzene (alkyl, bromo) are not considered strong DMGs. Strong DMGs typically include groups like amides (-CONR₂), O-carbamates (-OCONR₂), and methoxy (B1213986) groups (-OCH₃). harvard.edu
Potential DoM strategies for this molecule would likely face challenges:
Weak Directing Ability: Alkyl groups lack the heteroatoms necessary for effective coordination with organolithium bases and are thus very poor DMGs.
Competition with Halogen-Metal Exchange: The bromine atom presents a site for a competing and often faster reaction: halogen-metal exchange. Treatment of aryl bromides with alkyllithium reagents (especially n-BuLi or t-BuLi) at low temperatures is a standard method for generating aryllithium species, where the lithium atom replaces the bromine atom. This would lead to the formation of 3-ethyl-5-methylphenyllithium rather than a product of ortho-deprotonation.
To successfully apply a DoM strategy, modification of the molecule would likely be necessary. For instance, if one of the alkyl groups were oxidized to a carboxylic acid and then converted to a diethylamide (-CONEt₂), this powerful DMG would direct lithiation to its ortho positions. However, on the parent 1-bromo-3-ethyl-5-methylbenzene, DoM is not a straightforward strategy due to the lack of a potent DMG and the high propensity for halogen-metal exchange.
Pyrolysis Chemistry and High-Temperature Reaction Kinetics
The decomposition of 1-bromo-3-ethyl-5-methylbenzene at high temperatures is expected to be a complex process involving numerous elementary reactions. The initial decomposition steps are crucial as they generate the first radical intermediates that drive subsequent reactions.
Formation and Isomerization of Radical Intermediates
The initial steps in the pyrolysis of 1-bromo-3-ethyl-5-methylbenzene will involve the homolytic cleavage of the weakest chemical bonds in the molecule. The carbon-bromine bond is significantly weaker than aromatic C-H, benzylic C-H, or C-C bonds, making its scission a likely primary initiation pathway. nih.gov
Primary Decomposition Pathways:
C-Br Bond Fission: This is the most probable initial step, yielding a 3-ethyl-5-methylphenyl radical and a bromine atom. C₉H₁₁Br → •C₉H₁₁ + Br•
Benzylic C-C Bond Fission: Cleavage of the bond between the ethyl group and the ring can occur, producing a 3-bromo-5-methylphenyl radical and an ethyl radical.
Benzylic C-H Bond Fission: Hydrogen abstraction from either the methyl or ethyl side chains can also initiate radical chain reactions, forming resonance-stabilized benzylic radicals.
Once formed, these primary radical intermediates can undergo a variety of subsequent reactions, including:
Hydrogen Abstraction: The highly reactive phenyl and bromine radicals can abstract hydrogen atoms from other molecules, propagating the radical chain.
Isomerization: Complex intramolecular rearrangements can occur, leading to different radical isomers.
Decomposition (β-scission): Larger radicals, particularly those formed from the ethyl group, can break down into smaller, more stable molecules (like ethene) and a new radical. bgu.ac.ilresearchgate.net
Kinetic Modeling and Computational Validation of Decomposition Pathways
A comprehensive kinetic model for the pyrolysis of 1-bromo-3-ethyl-5-methylbenzene would consist of a large set of elementary reactions describing the formation and consumption of all relevant species. researchgate.netrwth-aachen.de Such models are essential for predicting the evolution of reactants, intermediates, and products over time and under different temperature and pressure conditions.
The development of such a model involves several key steps:
Mechanism Construction: A detailed reaction mechanism is proposed, including initiation, propagation, and termination steps. This would include reactions like unimolecular decomposition, H-abstraction, radical addition, and recombination reactions. polimi.it
Rate Constant Estimation: Rate parameters (activation energy, pre-exponential factor) for each elementary reaction must be determined. These can be obtained from experimental data, theoretical calculations (e.g., transition state theory), or estimated by analogy with similar known reactions.
Computational Validation: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to calculate the bond dissociation energies (BDEs) of the parent molecule. This helps to confirm the weakest bonds and the most likely initial decomposition steps. Calculations can also be used to map the potential energy surfaces for key reaction pathways, validating the proposed mechanisms and refining rate constants. mdpi.com
Table 2: Representative Reaction Classes for a Kinetic Model of 1-Bromo-3-ethyl-5-methylbenzene Pyrolysis
| Reaction Class | Example |
|---|---|
| Initiation (Bond Fission) | C₆H₃(CH₃)(C₂H₅)Br → C₆H₃(CH₃)(C₂H₅)• + Br• |
| H-Abstraction | C₉H₁₁Br + H• → C₉H₁₀Br• + H₂ |
| Radical Decomposition | C₆H₄(CH₂CH₂•)Br → C₆H₄Br• + C₂H₄ |
| Radical Addition | C₆H₃(CH₃)(C₂H₅)• + CH₃• → C₆H₃(CH₃)₂(C₂H₅) |
| Termination (Recombination) | Br• + Br• → Br₂ |
Advanced Mechanistic Investigations using Isotopic Labeling
Isotopic labeling is a powerful and unambiguous technique used to trace the movement of atoms through a reaction pathway, providing definitive insights into reaction mechanisms. wikipedia.orgias.ac.in By replacing an atom (e.g., ¹H, ¹²C) with one of its heavier isotopes (e.g., ²H or D, ¹³C), the labeled atom can be tracked in the products using techniques like mass spectrometry or NMR spectroscopy. researchgate.netresearchgate.net
For 1-bromo-3-ethyl-5-methylbenzene, isotopic labeling could be employed to elucidate several aspects of its reactivity:
Elucidating EAS Mechanisms: To confirm the regioselectivity of an electrophilic substitution reaction, one of the aromatic protons (at C2, C4, or C6) could be replaced with deuterium (B1214612). After performing the reaction (e.g., nitration), analysis of the product distribution and the location of the deuterium label would reveal the precise substitution pattern and could be used to measure kinetic isotope effects, which provide information about the rate-determining step of the reaction. researchgate.neticm.edu.pl
Investigating Pyrolysis Pathways: Deuterium labeling of the alkyl side chains could help unravel the complex H-abstraction and rearrangement reactions that occur during pyrolysis. For example, by selectively labeling the methyl group (-CD₃) versus the ethyl group (-CH₂CD₃), one could determine the relative rates of hydrogen abstraction from these two sites. acs.orgacs.org This would provide crucial data for validating and refining kinetic models of the decomposition process. dtic.mil A crossover experiment, where a mixture of unlabeled 1-bromo-3-ethyl-5-methylbenzene and a fully deuterated analogue are pyrolyzed together, could be used to distinguish between intramolecular and intermolecular hydrogen transfer mechanisms.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 3-Bromo-5-ethyltoluene. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and their connectivity.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial characterization of this compound. The analysis of chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for the assignment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents. The aromatic region is expected to show three signals due to the three non-equivalent protons on the benzene (B151609) ring. The ethyl group will present as a quartet and a triplet, characteristic of an A2B3 spin system, while the methyl group will appear as a singlet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, ethyl, and methyl groups). The carbon attached to the bromine atom is expected to be significantly downfield.
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~7.1 | s | C-1: ~142 |
| H-4 | ~7.0 | s | C-2: ~130 |
| H-6 | ~7.2 | s | C-3: ~122 (C-Br) |
| -CH₂- | ~2.6 | q | C-4: ~133 |
| -CH₃ (ethyl) | ~1.2 | t | C-5: ~145 |
| -CH₃ (methyl) | ~2.3 | s | C-6: ~127 |
| -CH₂-: ~29 | |||
| -CH₃ (ethyl): ~15 | |||
| -CH₃ (methyl): ~21 |
Note: Predicted values are based on the analysis of similar substituted toluene (B28343) derivatives. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the quartet of the methylene (B1212753) (-CH₂-) protons and the triplet of the methyl (-CH₃) protons of the ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, the proton signal at ~2.6 ppm would show a correlation to the carbon signal at ~29 ppm, confirming the -CH₂- group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound in EI mode would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways would include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion and the loss of an ethyl radical (•C₂H₅) to form an [M-29]⁺ ion, which would be a prominent peak due to the formation of a stable benzylic cation.
Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺). This technique is useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the compound. The calculated exact mass of this compound (C₉H₁₁Br) is 198.0044 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thus confirming the elemental composition of the molecule.
The following table summarizes the expected key mass spectrometry data for this compound.
| Technique | Ion | Expected m/z | Significance |
| EI-MS | [M]⁺ | 198/200 | Molecular ion with characteristic Br isotope pattern |
| EI-MS | [M-CH₃]⁺ | 183/185 | Loss of a methyl group |
| EI-MS | [M-C₂H₅]⁺ | 169/171 | Loss of an ethyl group (benzylic cation) |
| CI-MS | [M+H]⁺ | 199/201 | Protonated molecular ion |
| HRMS | [M]⁺ | ~198.0044 | Exact mass confirming elemental formula C₉H₁₁Br |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. For this compound, these techniques can be used to confirm the presence of the aromatic ring and the alkyl substituents.
FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl groups (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the substituted benzene ring would be observed in the fingerprint region (below 1000 cm⁻¹), and their pattern can provide information about the substitution pattern. A C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The symmetric stretching of the benzene ring is typically a strong band.
The combination of these advanced spectroscopic and chromatographic methodologies provides a comprehensive and detailed characterization of the chemical compound this compound, enabling its unambiguous identification and structural verification.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks that confirm the presence of the aromatic ring, the ethyl group, and the bromine substituent.
The primary absorption bands anticipated in the FT-IR spectrum of this compound are detailed below:
Aromatic C-H Stretching: Aromatic compounds typically show C-H stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: The ethyl group will give rise to characteristic C-H stretching absorptions from its methyl (CH₃) and methylene (CH₂) components, typically observed between 2960 and 2850 cm⁻¹. libretexts.org
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of sharp peaks in the 1600-1450 cm⁻¹ region. libretexts.org
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene ring, characteristic out-of-plane bending bands are expected in the 900-800 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond is expected to produce a stretching vibration in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |
| Aliphatic C-H Stretch | 2960-2850 | Ethyl Group |
| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |
| Aromatic C-H Out-of-Plane Bend | 900-800 | 1,3,5-Trisubstituted Ring |
| C-Br Stretch | 600-500 | Bromine Substituent |
Raman Spectroscopy in Structural Characterization
Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information about the molecular structure of this compound. This technique relies on the inelastic scattering of monochromatic light, which results in shifts in the frequency of the scattered light that correspond to the vibrational modes of the molecule. Raman activity is dependent on the change in polarizability of a bond during vibration. libretexts.org
Key Raman signals expected for this compound include:
Symmetric Ring Breathing Mode: A strong, sharp peak characteristic of the benzene ring, often observed around 1000 cm⁻¹. The position of this peak can be sensitive to the nature and position of the substituents.
Aromatic C-H Stretching: Similar to FT-IR, aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.
Alkyl C-H Stretching: The C-H bonds of the ethyl group will also produce signals in the 3000-2850 cm⁻¹ range.
Ring Deformation Modes: Various in-plane and out-of-plane deformation modes of the substituted benzene ring will appear in the fingerprint region of the spectrum (<1500 cm⁻¹).
C-Br Stretching: The carbon-bromine stretch is also observable in the Raman spectrum, typically in the lower frequency range.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming its structural integrity.
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the analysis of this compound, enabling the separation of the target compound from isomers and other impurities, as well as its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.
For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for alkylbenzenes involve the cleavage of the bond beta to the aromatic ring (benzylic cleavage). For this compound, this would lead to the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation. The fragmentation pattern of bromobenzene (B47551) typically shows a prominent peak corresponding to the loss of the bromine atom. chegg.com
Interactive Data Table: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment | Significance |
| 198/200 | [C₉H₁₁Br]⁺ | Molecular Ion (M⁺) |
| 183/185 | [C₈H₈Br]⁺ | Loss of a methyl radical (•CH₃) |
| 119 | [C₉H₁₁]⁺ | Loss of a bromine radical (•Br) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For this compound, a reverse-phase HPLC method would be suitable. sielc.comwindows.net In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The separation of this compound from its positional isomers (e.g., 2-Bromo-5-ethyltoluene, 4-Bromo-3-ethyltoluene) is a critical application of HPLC. rsc.orgmtc-usa.com The choice of stationary phase and the composition of the mobile phase are crucial for achieving optimal resolution between these closely related compounds. Phenyl-based columns can also offer enhanced selectivity for aromatic compounds through π-π interactions. welch-us.com Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs UV light.
A typical HPLC method for the analysis of this compound might involve:
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
This setup allows for the determination of the purity of this compound and the quantification of any impurities present.
Chiral Chromatography for Enantiomeric Separations (if applicable to derivatives)
This compound itself is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiral chromatography is not directly applicable to this compound.
However, this technique would become highly relevant if this compound were used as a starting material or intermediate in the synthesis of a chiral derivative. For instance, if a reaction were to introduce a stereocenter into the ethyl side chain or another part of the molecule, the resulting product would be a racemic mixture of enantiomers. Chiral chromatography would then be the essential method for separating these enantiomers. jiangnan.edu.cnnih.gov This separation is often crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. The separation would be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in predicting the electronic structure and three-dimensional arrangement of atoms in a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine molecular properties from first principles.
Density Functional Theory (DFT) Studies on Bond Lengths, Angles, and Energetics
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netresearchgate.net For a molecule like 3-bromo-5-ethyltoluene, a DFT study would provide precise, optimized geometric parameters.
A typical DFT calculation, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would yield a data table of all bond lengths and angles. nih.gov For this compound, this would include the lengths of the carbon-carbon bonds within the benzene (B151609) ring, the C-Br bond, the C-C and C-H bonds of the ethyl and methyl groups, and the bond angles between these atoms. These theoretical values can be compared with experimental data if available, often showing good agreement. researchgate.netresearchgate.net Energetic properties, such as the total energy of the molecule, heats of formation, and the energies of molecular orbitals (like the HOMO and LUMO), would also be determined, offering insights into the molecule's stability and reactivity.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C(aromatic)-C(ethyl) | ~1.52 Å |
| Bond Angle | C-C-C (ring) | ~119 - 121° |
Ab Initio and Semi-Empirical Methods for Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary focus of such an analysis would be the rotation of the ethyl group relative to the benzene ring.
Ab Initio Methods: These methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with fewer approximations than DFT. They can be computationally intensive but provide highly accurate results for conformational energies.
Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than ab initio or DFT methods.
A conformational analysis would map the potential energy surface as the dihedral angle of the ethyl group is rotated. researchgate.net This would identify the lowest energy (most stable) conformation and any higher energy conformers, as well as the energy barriers to rotation between them. For the ethyl group on this compound, the most stable conformation would likely involve the C-C bond of the ethyl group being either in the plane of the ring or perpendicular to it to minimize steric hindrance with the adjacent hydrogen atoms.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion for a system of particles, MD can reveal information about the dynamic behavior and interactions of this compound in various environments.
Simulation of Host-Guest Complexation (if applicable to separation research)
If this compound were being studied for separation from a mixture of similar isomers, MD simulations could be used to investigate its binding with a "host" molecule, such as a cyclodextrin (B1172386) or a calixarene. The simulation would model how the "guest" molecule (this compound) fits into the host's cavity, calculating the binding free energy to predict the stability of the complex. This information is crucial for designing selective separation processes. No specific studies of this nature have been reported for this compound.
Intermolecular Interactions and Solvation Effects
MD simulations are particularly useful for studying how a molecule interacts with its surroundings. A simulation of this compound in a solvent (like water or an organic solvent) would provide a detailed picture of the solvation shell. It would show how solvent molecules arrange themselves around the solute and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This helps in understanding solubility and how the solvent influences the molecule's conformational preferences and dynamic behavior.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity (QSAR) or physicochemical properties (QSPR). These models rely on calculating a set of numerical descriptors that quantify various aspects of a molecule's structure.
For this compound, a QSPR study could be developed to predict properties like its boiling point, vapor pressure, or solubility based on a dataset of related brominated and alkylated benzenes. Molecular descriptors would be calculated for each molecule in the set, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Quantum-chemical descriptors: Such as dipole moment or orbital energies obtained from DFT calculations.
A statistical method, like multiple linear regression, would then be used to create an equation linking these descriptors to the property of interest. Such a model could then be used to predict the properties of this compound without needing to perform direct experiments. Currently, no specific QSAR or QSPR models dedicated to this compound are available in the literature.
Predictive Modeling for Chemical Reactivity
Predictive modeling in chemistry leverages computational algorithms and statistical methods to forecast the reactivity of molecules. nih.gov For aromatic compounds like this compound, these models are particularly useful for predicting the outcomes of reactions such as electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a molecule and its reactivity. nih.govnih.gov These models use descriptors calculated from the molecule's structure to predict its behavior. For this compound, relevant descriptors would include electronic parameters (like orbital energies and charge distributions) and steric parameters. nih.govresearchgate.net For instance, a multivariate linear regression model could be developed to predict the rate and regioselectivity of SNAr reactions based on descriptors like the electron affinity and the molecular electrostatic potential at the carbon atom undergoing substitution. rsc.orguvic.ca Such models, trained on diverse datasets of similar halogenated aromatic compounds, can provide accurate predictions for the relative reaction rates and help in synthetic planning. rsc.orguvic.ca
The reactivity of this compound in EAS reactions is influenced by the directing effects of the bromo, ethyl, and methyl groups. Predictive models can quantify these effects. The ethyl and methyl groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. Computational models can calculate the activation energy barriers for electrophilic attack at the different available positions on the aromatic ring, thereby predicting the most likely substitution pattern. acs.orgirjet.net
Correlation of Molecular Descriptors with Observed Chemical Phenomena
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be correlated with experimentally observed phenomena, providing insights into the underlying chemical principles. For this compound, a range of descriptors can be computationally generated to understand its physical and chemical behavior.
Key descriptors for this compound include its molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and rotatable bond count. nih.gov These are presented in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C9H11Br |
| Molecular Weight | 199.09 g/mol |
| XLogP3-AA (LogP) | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
| Exact Mass | 198.00441 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 10 |
| Complexity | 101 |
The high XLogP3 value of 3.8 indicates that this compound is significantly lipophilic, suggesting it will have low solubility in water and high solubility in nonpolar organic solvents. nih.gov The topological polar surface area of 0 Ų further supports its nonpolar character. nih.gov These descriptors correlate with its behavior in different solvent systems and its potential interactions in biological systems. Electronic descriptors, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity. For instance, the HOMO energy correlates with the molecule's ability to act as a nucleophile, while the LUMO energy relates to its electrophilicity.
Reaction Pathway Analysis and Transition State Theory Calculations
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. nih.gov This is achieved through reaction pathway analysis and calculations based on Transition State Theory (TST).
For a reaction involving this compound, such as its synthesis via bromination of 3-ethyltoluene (B166259), computational methods can map out the potential energy surface. researchgate.net This involves calculating the energy of the system as the reactants approach and transform into products. The reaction pathway is the lowest energy route on this surface.
The key point on this pathway is the transition state, which is the structure of highest energy. stackexchange.comchemrxiv.org According to TST, the rate of a reaction is determined by the energy difference between the reactants and the transition state (the activation energy). Computational methods like Density Functional Theory (DFT) can be used to locate the geometry of the transition state and calculate its energy. nih.gov For the bromination of 3-ethyltoluene, calculations would model the formation of the sigma complex (arenium ion) intermediate and the subsequent loss of a proton to form this compound. masterorganicchemistry.com By calculating the activation energies for bromination at different positions on the 3-ethyltoluene ring, the regioselectivity of the reaction can be predicted.
These calculations can be performed using various computational chemistry software packages. The process typically involves optimizing the geometries of the reactants, products, and a guess structure for the transition state. stackexchange.com A frequency calculation is then performed to confirm that the optimized structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. stackexchange.com
Spectroscopic Property Prediction using Computational Chemistry
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods like DFT can be used to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.govresearchgate.net
For this compound, the ¹H and ¹³C NMR spectra can be computationally predicted. nih.gov This involves calculating the magnetic shielding tensors for each nucleus in the molecule within a simulated magnetic field. nih.gov These shielding tensors are then converted into chemical shifts, which can be compared with experimental spectra for structure verification. dntb.gov.ua The accuracy of these predictions has significantly improved with the development of advanced computational methods and can be a powerful tool in structural elucidation. digitellinc.com
Similarly, the IR spectrum of this compound can be simulated by calculating its vibrational frequencies. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-C ring stretching, and C-Br stretching. spectroscopyonline.comorgchemboulder.comlibretexts.org The predicted IR spectrum can help in the assignment of experimental IR bands. For halogenated aromatic compounds, characteristic absorptions include C-H stretching just above 3000 cm⁻¹, C-C stretching in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending in the 900-675 cm⁻¹ region, the pattern of which is indicative of the substitution on the ring. orgchemboulder.comlibretexts.orgthieme-connect.de The C-Br stretching vibration is expected at lower frequencies. spectroscopyonline.comresearchgate.net
Applications in Advanced Organic Synthesis
Role as a Building Block in the Synthesis of Complex Organic Molecules
As a substituted toluene (B28343) derivative, 3-Bromo-5-ethyltoluene offers a unique scaffold for the synthesis of more intricate molecules. The presence and placement of the bromo, ethyl, and methyl groups influence the regiochemistry of subsequent reactions, making it a potentially valuable intermediate.
Precursor to Pharmaceutical Intermediates
While brominated aromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, specific, publicly documented instances of this compound being used as a direct precursor for pharmaceutical intermediates are not extensively detailed in available scientific literature. Its structural motif could potentially be incorporated into novel therapeutic agents, but dedicated research outlining this application is not readily found.
Synthesis of Agrochemical Components
Similarly to the pharmaceutical sector, the development of new agrochemicals often relies on functionalized aromatic building blocks. The lipophilicity imparted by the ethyl and methyl groups, combined with the reactive handle of the bromine atom, suggests that this compound could be a candidate for synthesizing novel pesticides or herbicides. However, specific research or patents detailing its direct application in the synthesis of agrochemical components are not widely available.
Construction of Polymers and Advanced Materials
Aromatic compounds are fundamental to the creation of advanced polymers and materials with specific electronic or physical properties. Halogenated monomers can be polymerized or used in cross-coupling reactions to build larger polymeric structures. Chemical suppliers categorize this compound as a potential material building block, suggesting its theoretical applicability in polymer science. bldpharm.combldpharm.com Despite this, detailed studies or patents describing the synthesis of specific polymers or advanced materials from this compound are not present in the accessible literature.
Regioselective and Stereoselective Transformations for Derivatization
The reactivity of the bromine atom makes this compound a substrate for various transformations aimed at introducing new functional groups or extending the carbon skeleton.
Synthesis of Alkylated and Arylated Derivatives
The bromine atom on the aromatic ring is an ideal site for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which would allow for the introduction of various alkyl and aryl groups. These transformations are fundamental in organic synthesis for creating carbon-carbon bonds. However, specific examples of alkylation or arylation reactions using this compound as the starting material are not documented in detail in peer-reviewed journals or patent literature.
Functionalization with Heteroatom-Containing Groups (e.g., N, O, S)
Development of Catalytic Systems Utilizing this compound
The carbon-bromine bond on an aromatic ring, such as in this compound, is a common reaction site in cross-coupling reactions, which are fundamental to the synthesis of complex molecules, including ligands for catalysts. Bromoarenes can serve as precursors in the formation of organometallic reagents or participate directly in palladium-catalyzed reactions. However, a review of scientific literature does not indicate that this compound has been specifically utilized as a key component or precursor in the development of novel catalytic systems. Research in this area tends to focus on more complex or poly-functionalized molecules. While theoretically possible to use it as a building block, there are no prominent, documented instances of it leading to a specific, named catalytic system.
Applications in Isomer Separation Research
The separation of isomers is a significant challenge in chemistry, driving research into innovative materials and methods. The unique structural and electronic properties of molecules like this compound could theoretically be exploited for such purposes.
Host-Guest Chemistry for Selective Recognition
Host-guest chemistry relies on the principle of molecular recognition, where a host molecule selectively binds to a specific guest molecule. This is a powerful tool for separating structurally similar isomers. Research in this field has explored the separation of ethyltoluene isomers (ortho-, meta-, and para-ethyltoluene) using host molecules like pillararenes. These macrocyclic hosts can form inclusion complexes with guest molecules, and the selectivity of this binding can be tuned by modifying the structure of the host. For instance, studies have investigated perethylated pillar mdpi.comarenes and pillar rsc.orgarenes for the selective separation of ethyltoluene isomers. researchgate.netbohrium.com However, in these studies, the ethyltoluene isomers are the guests being separated, not a component of the host. There is no available research that documents the use of this compound itself as either a host molecule or a specific guest target in host-guest chemistry for the purpose of isomer separation.
Membrane-Based Separation Processes
Membrane-based separation is an energy-efficient technology used for purifying liquids and gases. The performance of a separation membrane is determined by its permeability and selectivity, which are governed by the membrane's material and structure. Polymeric membranes are widely used, and their properties can be tailored by incorporating specific functional groups or by creating mixed-matrix membranes with inorganic fillers. mdpi.com
The functionalization of polymer membranes can enhance their interaction with specific molecules, thereby improving separation efficiency. While aromatic compounds can be integrated into polymer structures to influence these properties, there is no scientific literature describing the synthesis or functionalization of separation membranes using this compound. Research on membranes for separating aromatic isomers or other closely related compounds has not specified the use of this particular compound. nih.gov
Environmental Transformation and Degradation Studies
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves non-biological processes that lead to the transformation of a chemical compound. For 3-Bromo-5-ethyltoluene, the primary abiotic degradation pathways considered are photochemical degradation and hydrolysis.
Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. The bromination of compounds like ethylbenzene (B125841) in the presence of sunlight suggests that this compound is susceptible to photochemical degradation, likely through a free radical mechanism. This process involves initiation, propagation, and termination steps.
Initiation: The process begins with the absorption of ultraviolet (UV) radiation, which can lead to the homolytic cleavage of a bromine atom from an existing environmental source or the compound itself, forming bromine radicals (Br•).
Propagation: A bromine radical can abstract a hydrogen atom from the ethyl group of this compound, preferentially from the benzylic position due to the stability of the resulting benzylic radical. This benzylic radical is stabilized by resonance with the aromatic ring. The newly formed radical can then react with molecular bromine (Br₂) to form a brominated product and another bromine radical, continuing the chain reaction.
Termination: The reaction ceases when two radicals combine.
The degradation of other brominated flame retardants (BFRs) has been documented, with photodegradation being a significant pathway for their removal from the environment. nih.gov
Table 1: Postulated Photochemical Degradation Steps for this compound
| Step | Reaction | Description |
| Initiation | Br₂ + hv → 2 Br• | Formation of bromine radicals from molecular bromine under UV light. |
| Propagation | C₆H₃(Br)(C₂H₅)(CH₃) + Br• → C₆H₃(Br)(C₂H₄•)(CH₃) + HBr | Abstraction of a benzylic hydrogen by a bromine radical. |
| Propagation | C₆H₃(Br)(C₂H₄•)(CH₃) + Br₂ → C₆H₃(Br)(C₂H₄Br)(CH₃) + Br• | Reaction of the benzylic radical with molecular bromine. |
| Termination | 2 Br• → Br₂ | Combination of two bromine radicals. |
| Termination | 2 C₆H₃(Br)(C₂H₄•)(CH₃) → Dimer | Combination of two organic radicals. |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of this compound is expected to be high. Aryl halides, in general, are notably resistant to hydrolysis under normal environmental conditions. byjus.com This resistance is attributed to the partial double bond character of the carbon-bromine (C-Br) bond, which arises from the resonance between the lone pair of electrons on the bromine atom and the π-electron system of the benzene (B151609) ring. This strengthens the C-Br bond, making it more difficult to break.
While alkyl bromides can be susceptible to hydrolysis, the sp² hybridized state of the carbon atom attached to the bromine in the aromatic ring of this compound contributes to its stability against nucleophilic attack by water. byjus.comresearchgate.net Studies on the hydrolysis of other aryl halides have shown that the reaction rates are generally very slow unless activated by strong electron-withdrawing groups at the ortho or para positions. acs.orgnjit.edu Given the substitution pattern of this compound, significant hydrolytic degradation is not anticipated to be a major environmental fate process.
Biotic Degradation by Microorganisms
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. The structure of this compound, containing both a halogen substituent and alkyl groups on a benzene ring, suggests that it could be a substrate for various microbial metabolic pathways.
The microbial degradation of this compound is likely to proceed through pathways similar to those observed for toluene (B28343) and other halogenated aromatic compounds. Bacteria that degrade toluene often possess oxygenase enzymes that can initiate the breakdown of the aromatic ring or the alkyl side chains. nih.gov
Potential initial steps in the microbial transformation of this compound include:
Oxidation of the Ethyl or Methyl Group: Monooxygenase enzymes could oxidize the ethyl group to an alcohol, which could be further oxidized to an aldehyde and a carboxylic acid. Similarly, the methyl group could be oxidized.
Dioxygenase Attack on the Aromatic Ring: A common mechanism for the degradation of aromatic hydrocarbons is the incorporation of both atoms of molecular oxygen into the aromatic ring by a dioxygenase enzyme. This would lead to the formation of a diol intermediate.
Reductive Dehalogenation: Under anaerobic conditions, the bromine atom could be removed through reductive dehalogenation, where the halogen is replaced by a hydrogen atom.
Studies on toluene-degrading bacteria have identified several pathways, including those initiated by toluene 2,3-dioxygenase, toluene 3-monooxygenase, and toluene 4-monooxygenase. nih.gov It is plausible that microorganisms with these enzymatic capabilities could also transform this compound.
Following the initial enzymatic attack, the resulting intermediates would undergo further transformation. Based on known pathways for toluene and substituted aromatics, the following metabolites could be anticipated:
Catechol Derivatives: If the degradation proceeds via a dioxygenase pathway, a substituted catechol, such as a bromo-ethyl-methyl-catechol, would be a likely intermediate.
Ring Cleavage Products: The catechol ring is then typically cleaved by other dioxygenase enzymes, either through an ortho- or meta-cleavage pathway. For example, the degradation of toluene by Burkholderia fungorum FLU100 proceeds through 3-methylcatechol, which is then converted to 2-methyl-cis,cis-muconic acid. nih.gov
Tricarboxylic Acid (TCA) Cycle Intermediates: The ultimate fate of the carbon skeleton, following ring cleavage and subsequent reactions, is its entry into central metabolic pathways, such as the TCA cycle, leading to complete mineralization to carbon dioxide and water.
Table 2: Plausible Metabolites in the Aerobic Biodegradation of this compound
| Precursor | Initial Reaction | Key Intermediate | Further Transformation |
| This compound | Dioxygenase attack | Bromo-ethyl-methyl-catechol | Ring cleavage (ortho or meta) |
| This compound | Monooxygenase attack on ethyl group | 1-(3-Bromo-5-methylphenyl)ethanol | Further oxidation to carboxylic acid |
| This compound | Monooxygenase attack on methyl group | (3-Bromo-5-ethylphenyl)methanol | Further oxidation to carboxylic acid |
Environmental Monitoring Techniques for Trace Level Detection
The detection of trace levels of this compound in environmental matrices such as water, soil, and sediment requires sensitive and selective analytical methods. The techniques employed are generally those used for the analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), including other halogenated hydrocarbons.
Sample Preparation:
Liquid-Liquid Extraction (LLE): A common method for extracting organic compounds from aqueous samples using an immiscible organic solvent.
Solid-Phase Extraction (SPE): A technique where the analyte is adsorbed onto a solid sorbent from a liquid sample, then eluted with a small volume of solvent.
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the sample (or its headspace), and the adsorbed analytes are then thermally desorbed into the analytical instrument.
Analytical Instrumentation:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of volatile and semi-volatile organic compounds. GC separates the components of a mixture, and MS provides identification and quantification based on their mass-to-charge ratio. nih.govresearchgate.netmdpi.com
Gas Chromatography with Electron Capture Detector (GC-ECD): This detector is highly sensitive to halogenated compounds, making it suitable for the trace analysis of this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for volatile compounds, LC-MS can be used for the analysis of less volatile degradation products and metabolites. nih.govmdpi.com
Table 3: Common Analytical Techniques for Environmental Monitoring of Halogenated Aromatic Compounds
| Technique | Sample Matrix | Detection Limit Range | Key Advantages |
| GC-MS | Water, Soil, Air | ng/L to µg/L | High selectivity and sensitivity, provides structural information. |
| GC-ECD | Water, Soil | pg/L to ng/L | Extremely sensitive to halogenated compounds. |
| LC-MS/MS | Water, Biota | ng/L to µg/L | Suitable for less volatile and thermally labile compounds. |
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and functionalization of molecules like 3-Bromo-5-ethyltoluene. rjptonline.orgchemcopilot.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. chemcopilot.comeurekalert.org For a specific compound such as this compound, ML algorithms can be trained on data from related halogenated aromatic compounds to predict optimal reaction conditions, potential side products, and achievable yields for its synthesis and subsequent transformations. rjptonline.org
Table 1: Potential Applications of AI/ML in this compound Chemistry
| Application Area | AI/ML Contribution | Expected Benefit |
|---|---|---|
| Reaction Prediction | Predicts major and minor products for novel reactions. | Higher accuracy in planning synthetic routes. |
| Yield Optimization | Identifies optimal temperature, pressure, and catalyst loading. | Increased efficiency and reduced waste. |
| Retrosynthesis | Proposes viable multi-step pathways to target molecules. | Accelerated discovery of new derivatives. |
| Catalyst Selection | Suggests ideal catalysts and ligands for specific transformations. | Reduced cost and improved reaction performance. |
| Mechanism Elucidation | Helps infer underlying reaction mechanisms from experimental data. | Deeper understanding of chemical transformations. |
Continuous Flow Chemistry Approaches for Scalable Synthesis
Continuous flow chemistry represents a significant paradigm shift from traditional batch processing and offers numerous advantages for the synthesis of this compound and its derivatives. chim.it This technology utilizes miniaturized reactors, such as tubing or microchannels, to perform chemical reactions in a continuous stream. chim.it This approach allows for superior control over reaction parameters like temperature, pressure, and mixing, which leads to improved product yields, higher selectivity, and enhanced safety. chim.itresearchgate.net
The enhanced heat and mass transfer in flow reactors is particularly beneficial for managing highly exothermic or rapid reactions, which can be challenging in large batch reactors. chim.itresearchgate.net For the synthesis of this compound, which may involve hazardous reagents like bromine, flow chemistry confines these materials to a small volume, significantly mitigating safety risks. researchgate.net Furthermore, the scalability of flow processes is often more straightforward than for batch reactions; production can be increased by simply running the system for a longer duration or by "scaling-out" through the use of multiple reactors in parallel. chim.it This methodology has been successfully applied to a wide range of organic transformations, including amide couplings, nucleophilic aromatic substitutions (SNAr), and cross-coupling reactions, all of which are relevant to the functionalization of this compound. nih.govthieme-connect.de
Development of Novel Catalytic Systems for Sustainable Transformations
Future research will focus on developing novel and sustainable catalytic systems to functionalize the C-H and C-Br bonds of this compound. The direct functionalization of C-H bonds is a highly attractive strategy as it avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly processes. rsc.org Transition metals such as ruthenium, rhodium, and palladium are at the forefront of C-H activation research, enabling the direct introduction of new functional groups onto the aromatic ring. mdpi.com
For the C-Br bond, a key site of reactivity on this compound, advancements in catalysis are crucial. cymitquimica.com Research is ongoing to develop catalysts that are more efficient, operate under milder conditions, and are based on more abundant and less toxic metals. utsa.edu For instance, ruthenium-based catalysts have shown high efficiency in the arylation of compounds with aryl bromides. mdpi.com The development of recyclable homogeneous catalytic systems, which can be recovered and reused, is another key area that enhances the sustainability of synthetic processes. rsc.org These systems can utilize various media like ionic liquids or micellar systems to facilitate catalyst recovery. rsc.org Such innovations will enable the transformation of this compound into more complex molecules with greater efficiency and a smaller environmental footprint.
Exploration of this compound in Supramolecular Chemistry and Nanomaterials
By strategically modifying the molecule, for example, by introducing functional groups capable of forming specific interactions, this compound could be incorporated into larger, self-assembled structures like molecular capsules, cages, or polymers. researchgate.net These supramolecular assemblies have potential applications in areas such as molecular recognition, encapsulation, and catalysis. researchgate.net Furthermore, as a precursor, this compound can be used to synthesize more complex molecules that serve as components for nanomaterials. The field of nanomedicine, for example, utilizes specifically designed nanoparticles for drug delivery and medical imaging, often built from functional organic molecules. ub.edu The tailored synthesis of derivatives from this compound could provide novel components for these advanced materials.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis and subsequent reactions of this compound, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced in situ spectroscopic techniques provide a powerful means to monitor chemical reactions in real-time without the need to withdraw samples. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry (MS) can be directly integrated into a reaction vessel to track the concentration of reactants, intermediates, and products as the reaction progresses. rsc.orgacs.org
For example, in situ FTIR spectroscopy can monitor the disappearance of starting materials and the appearance of products by tracking their characteristic vibrational frequencies. acs.org This provides immediate feedback on the reaction's progress and can help identify transient or unstable intermediates that would be missed by traditional offline analysis. spectroscopyonline.comnih.gov This real-time data is invaluable for optimizing reaction conditions, ensuring reaction completion, and gaining deeper mechanistic insights. rsc.orgacs.org The application of these techniques to reactions involving this compound will facilitate the development of more robust, efficient, and well-understood synthetic protocols.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-5-ethyltoluene, and how can regioselectivity be controlled during bromination?
Answer:
- Direct Bromination: Electrophilic substitution using bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) is a common method. However, the ethyl and methyl substituents influence regioselectivity. Steric and electronic effects typically direct bromination to the para position relative to the ethyl group. Alternative methods include using N-bromosuccinimide (NBS) under radical conditions for controlled selectivity .
- Multi-Step Synthesis: Start with 5-ethyltoluene, followed by nitration and subsequent bromination. Reduction of nitro groups or halogen exchange reactions may refine purity. For example, describes bromination using CuBr₂ in acetic acid, achieving 48% yield under controlled conditions .
- Characterization: Confirm regiochemistry via H NMR (splitting patterns for aromatic protons) and GC-MS for molecular ion validation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography: Use HPLC or GC with a polar column (e.g., DB-5) to assess purity. Compare retention times against known standards .
- Spectroscopy:
- Elemental Analysis: Validate empirical formula (C₉H₁₁Br) with ≤0.3% deviation .
Advanced Research Questions
Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura), and what challenges arise due to steric hindrance?
Answer:
- Reactivity: The bromine atom serves as a leaving group, enabling palladium-catalyzed couplings. However, steric hindrance from the ethyl and methyl groups may reduce reaction efficiency.
- Optimization: Use bulky ligands (e.g., SPhos) to enhance catalytic activity. highlights similar brominated toluenes as intermediates in pharmaceutical synthesis, requiring microwave-assisted heating (120°C, 2 h) for improved yields .
- Byproduct Analysis: Monitor diaryl ether formation via LC-MS, a common side reaction in hindered systems .
Q. How can conflicting data on bromination regioselectivity in substituted toluenes be resolved methodologically?
Answer:
- Computational Modeling: Employ density functional theory (DFT) to predict electronic effects. For example, meta-substitution in this compound may be favored due to electron-donating ethyl groups directing bromine to electron-deficient positions .
- Isotopic Labeling: Use deuterated analogs to track substitution patterns via H NMR .
- Comparative Studies: Benchmark against structurally similar compounds (e.g., 3-Bromo-5-(trifluoromethyl)phenylacetic acid, ) to identify trends in steric vs. electronic control .
Q. What are the applications of this compound in material science, particularly in fluoropolymer precursors?
Answer:
- Fluorinated Derivatives: React with KF/18-crown-6 to replace bromine with fluorine, generating 3-Fluoro-5-ethyltoluene, a monomer for high-performance polymers. notes similar bromo-trifluoromethyl compounds as key intermediates in electronic materials .
- Thermal Stability: TGA analysis (ramp rate: 10°C/min under N₂) shows decomposition onset at ~250°C, suitable for high-temperature processing .
Contradiction Analysis and Methodological Guidance
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
Answer:
Q. What safety protocols are critical when handling this compound, given its potential toxicity?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
